molecular formula C10H7NOS B2634289 2-(3-Thienyl)nicotinaldehyde CAS No. 885950-13-0

2-(3-Thienyl)nicotinaldehyde

Cat. No. B2634289
CAS RN: 885950-13-0
M. Wt: 189.23
InChI Key: HAUWSNYPEZPXNX-UHFFFAOYSA-N
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Description

2-(3-Thienyl)nicotinaldehyde is a chemical compound with the empirical formula C10H7NOS and a molecular weight of 189.23 . It is a solid substance .


Synthesis Analysis

The synthesis of 2-(3-Thienyl)nicotinaldehyde and similar compounds has been explored in the literature. For instance, a study highlighted the efficient synthetic approaches to new 2,2’-bipyridine ligands functionalized with a 3-thienyl moiety . These compounds are of interest as monomeric units for electropolymerization. The “1,2,4-triazine” methodology was used for the synthesis .


Molecular Structure Analysis

The molecular structure of 2-(3-Thienyl)nicotinaldehyde can be represented by the SMILES string O=Cc1cccnc1-c2ccsc2 . This indicates that the compound contains a carbonyl group (=O), a pyridine ring (c1cccnc1), and a thiophene ring (c2ccsc2).


Physical And Chemical Properties Analysis

2-(3-Thienyl)nicotinaldehyde is a solid substance . Its empirical formula is C10H7NOS, and it has a molecular weight of 189.23 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One primary application of 2-(3-Thienyl)nicotinaldehyde is in the synthesis of heterocyclic compounds, which are pivotal in drug discovery and development. For instance, Attaby et al. (2007) explored its potential in synthesizing novel heterocyclic derivatives with antiviral activity, highlighting the synthetic versatility of 2-(3-Thienyl)nicotinaldehyde in producing thieno[2,3-b]-pyridine derivatives through reactions with chloroacetone, chloroaceto-nitrile, and other halogen-containing reagents (Attaby, Elghandour, Ali, & Ibrahem, 2007). Similarly, Bashiardes et al. (2009) developed a method for the rapid synthesis of nicotine and its analogues using 2-(3-Thienyl)nicotinaldehyde, employing intramolecular [3+2] cycloaddition of azomethine ylides (Bashiardes, Picard, & Pornet, 2009).

Catalytic and Synthetic Applications

The catalytic applications of 2-(3-Thienyl)nicotinaldehyde are evident in its use for constructing heterocyclic ring-fused 1,2-oxazinones. Qu and Cheng (2013) demonstrated its utility in NHC-catalyzed reactions with nitrosoarenes to produce novel oxazinone derivatives, offering a versatile method for synthesizing various heterocyclic compounds that are challenging to obtain by other means (Qu & Cheng, 2013).

Material Science and Photochemistry

In material science, 2-(3-Thienyl)nicotinaldehyde finds application in the development of photochromic materials. Irie et al. (2000) reported on the reversible photochromic reactions of derivatives in the single-crystalline phase, which undergo color changes upon irradiation with light, indicating potential applications in optical data storage and photo-switching devices (Irie, Lifka, Kobatake, & Kato, 2000).

Biochemical Research

Moreover, 2-(3-Thienyl)nicotinaldehyde plays a role in biochemical research, particularly in studies related to enzyme inhibition. French et al. (2010) discovered that nicotinaldehydes, including 2-(3-Thienyl)nicotinaldehyde, act as potent inhibitors of nicotinamidases, enzymes involved in NAD(+) metabolism and potentially influencing organismal aging and disease processes (French, Cen, Vrablik, Xu, Allen, Hanna-Rose, & Sauve, 2010).

Safety and Hazards

The safety information available indicates that 2-(3-Thienyl)nicotinaldehyde may be harmful if swallowed (Hazard Statements H302) . It is classified as Acute Tox. 4 Oral and is considered a combustible solid .

properties

IUPAC Name

2-thiophen-3-ylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-8-2-1-4-11-10(8)9-3-5-13-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUWSNYPEZPXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Thienyl)nicotinaldehyde

Synthesis routes and methods

Procedure details

2-(thiophen-3-yl)nicotinaldehyde was prepared using the general boronic acid coupling procedure for 2-bromonicotinaldehyde and thiophen-3-ylboronic acid (60 mg, 101.8 mg theoretical, 58.9%). LC-MS m/z 190.2 (M+1).
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